Product packaging for Meptyldinocap(Cat. No.:CAS No. 131-72-6)

Meptyldinocap

Cat. No.: B1662176
CAS No.: 131-72-6
M. Wt: 364.4 g/mol
InChI Key: NIOPZPCMRQGZCE-WEVVVXLNSA-N
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Description

Nomenclature and Chemical Classification of Meptyldinocap

The precise identification and classification of a chemical compound are fundamental to understanding its properties and function.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate. epa.govherts.ac.uk It is also referred to as (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate. nih.govlgcstandards.com The Chemical Abstracts Service (CAS) has assigned this compound the registry number 131-72-6. nih.govfao.org

Identifier Value
IUPAC Name (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate
CAS Registry Number 131-72-6

This compound belongs to the dinitrophenol class of fungicides. epa.govnih.gov Compounds in this class are known to act as uncouplers of oxidative phosphorylation, a critical process for energy production in fungal cells. cabidigitallibrary.org This disruption of the electrochemical balance within the cell ultimately inhibits spore germination. eurl-pesticides.eu

This compound is a single, specific isomer of the older fungicide dinocap (B1148560). epa.govfao.org Dinocap itself is not a single compound but a complex mixture of six dinitrophenyl crotonate isomers. eurl-pesticides.eu this compound, specifically the 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate isomer (also known as 2,4-DNOPC), is the most active and abundant component, constituting approximately 22% of the technical dinocap mixture. fao.orgeurl-pesticides.eufao.org The other isomers present in dinocap include 2,4-dinitro-6-(1-ethylhexyl)phenyl crotonate and 2,6-dinitro-4-octylphenyl crotonates, where the 'octyl' group is a mix of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups. fao.org

Compound Description
This compound A single isomer: 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate. fao.orgeurl-pesticides.eu
Dinocap A mixture of six dinitrophenyl crotonate isomers. eurl-pesticides.eu

Historical Context of this compound Development

The development of this compound is a story of refinement and optimization in agrochemical technology.

The transition from the multi-isomer dinocap to the single-isomer this compound marked a significant step forward in fungicide development. fao.orgeurl-pesticides.eu Introduced around 2007, this compound was identified as the most active component of the dinocap mixture. herts.ac.ukeurl-pesticides.eu This isolation of the key active isomer was a deliberate move to create a more targeted and efficient fungicide. cabidigitallibrary.org

The use of a single, purified isomer in this compound offers several advantages over the traditional multi-isomer dinocap. A key benefit is a more favorable toxicological profile. cabidigitallibrary.org While dinocap has been in use for over four decades, the development of this compound provided a product with reduced environmental impact and mammalian toxicity. cabidigitallibrary.org The use of a single isomer allows for a more precise understanding of the compound's behavior and effects, leading to a more refined and predictable product. eurl-pesticides.eueurl-pesticides.eu

Academic Research Significance and Scope for this compound

This compound, a dinitrophenol fungicide, represents a significant development in the field of crop protection. It is the single isomer component, 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate, of the older, multi-isomer fungicide dinocap. fao.orgfao.org First introduced in 2007, this compound has been the subject of academic and regulatory research to establish its efficacy, metabolic fate, and role in modern agricultural systems. herts.ac.uk

Contribution to Fungicide Science and Crop Protection

This compound has made a notable contribution to fungicide science through its specific mode of action and broad-spectrum efficacy against key plant pathogens. It functions as a protectant, curative, and eradicant fungicide, primarily by inhibiting fungal spore germination. herts.ac.ukresearchgate.net

The fungicidal activity of this compound stems from its ability to uncouple mitochondrial oxidative phosphorylation. epa.gov This process disrupts the electrochemical balance and interferes with the electron transport chain within fungal cells, halting energy production and leading to cell death. youtube.com This mechanism classifies it within the Fungicide Resistance Action Committee (FRAC) Group 29. epa.gov

Research has demonstrated its effectiveness against powdery mildew diseases across a range of high-value crops. fao.orgherts.ac.uk Example applications include use on vines, cucurbits, and various fruits such as apples, strawberries, and mangoes. fao.orgherts.ac.ukglobal-agriculture.com

A key area of academic investigation has been the metabolism and degradation of this compound in plants and the environment. Studies show that the compound undergoes relatively rapid hydrolysis of its crotonate ester to form its primary metabolite, 2,4-dinitro-6-(1-methylheptyl)phenol (B1230248), commonly referred to as 2,4-DNOP. fao.orgfao.orgnih.gov This phenol (B47542) is then further metabolized into a variety of more polar compounds. fao.org Photolysis, or degradation under sunlight, also plays a significant role in the dissipation of this compound from plant foliage. fao.org The persistence of this compound, measured by its half-life, has been quantified in several studies, indicating rapid degradation on plant surfaces and in soil.

Table 1: Degradation Half-Life of this compound in Various Matrices

MatrixHalf-Life (t½) in DaysSource
Apple Fruit Surface5.2 fao.orgfao.org
Cucumber1.6 - 2.2 researchgate.net
Cucumber0.8 - 1.1 researchgate.net
Soil3.1 - 4.4 researchgate.net

Relevance in Contemporary Agricultural Research

This compound holds significant relevance in contemporary agriculture, particularly in the context of fungicide resistance management. While resistance to other major fungicide classes—such as Succinate Dehydrogenase Inhibitors (SDHIs), Quinone outside Inhibitors (QoIs), and Demethylation Inhibitors (DMIs)—is a widespread problem, no cases of resistance to this compound have been reported in target pathogens like grapevine powdery mildew (Erysiphe necator). mdpi.comnih.gov This is attributed to its non-specific mode of action on the fungal cell membrane, making it a valuable tool in anti-resistance strategies. mdpi.com Currently, this compound is the only dinitrophenol fungicide registered for managing powdery mildew. mdpi.com

The development of this compound as a single-isomer formulation is itself an advancement over its predecessor, dinocap, which is a mixture of six isomers. fao.orgepa.gov This refinement allows for a more precise understanding of its biological and environmental activity.

A substantial body of contemporary research focuses on the development and validation of sensitive analytical methods to monitor this compound residues in agricultural products and the environment. These studies are crucial for establishing and enforcing maximum residue limits (MRLs) for international trade. researchgate.net The common analytical strategy involves the hydrolytic conversion of the parent this compound to its stable phenol metabolite, 2,4-DNOP, which is then quantified using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This research provides the robust data necessary for risk assessments and ensuring food safety. researchgate.netnih.gov

Table 2: Summary of Validated Analytical Methods for this compound Detection

MatrixAnalyte MeasuredAnalytical TechniqueLimit of Quantification (LOQ)Source
Cucumber2,4-DNOP (after hydrolysis)LC-MS/MS0.01 mg/kg researchgate.net
Soil2,4-DNOP (after hydrolysis)LC-MS/MS0.01 mg/kg researchgate.net
Mango2,4-DNOP (after hydrolysis)LC-MS/MS0.025 µg/g nih.gov
Soil2,4-DNOP (after hydrolysis)LC-MS/MS0.025 µg/g nih.gov
Grape, Mango2,4-DNOP (after hydrolysis)LC-MS/MS10 ng/g nih.gov
Pomegranate2,4-DNOP (after hydrolysis)LC-MS/MS25 ng/g nih.gov

Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O6 B1662176 Meptyldinocap CAS No. 131-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate
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InChI

InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
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InChI Key

NIOPZPCMRQGZCE-WEVVVXLNSA-N
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Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC
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Isomeric SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C
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Molecular Formula

C18H24N2O6
Record name DINOCAP
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DSSTOX Substance ID

DTXSID90274056
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Molecular Weight

364.4 g/mol
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Physical Description

Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide., Dark, reddish-brown liquid; [EXTOXNET], DARK BROWN LIQUID.
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Boiling Point

138-140 °C (0.05 mm Hg), at 0.007kPa: 138-140 °C
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Solubility

Sparingly soluble in water. Soluble in most organic solvents., Soluble in most organic solvents (e.g., acetone, methanol, heptane)., Water solubility = 4 mg/l @ 25 °C, Solubility in water: none
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Density

1.10 g/cu cm @ 20 °C, Relative density (water = 1): 1.10
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Vapor Pressure

0.00000004 [mmHg], Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C, 4.0X10-8 mm Hg @ 20-25 °C, Vapor pressure at 20 °C: negligible
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Impurities

TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL.
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Color/Form

Dark brown liquid

CAS No.

39300-45-3, 131-72-6, 6119-92-2
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Mechanisms of Action and Biological Efficacy of Meptyldinocap

Fungicidal Mode of Action at the Cellular and Molecular Level

The fungicidal activity of meptyldinocap is rooted in its ability to interfere with fundamental cellular processes essential for fungal survival and growth. It operates as a contact fungicide with both preventive and post-infection activity. unimi.it

The core mechanism of this compound's fungicidal action is the uncoupling of oxidative phosphorylation within the fungal mitochondria. epa.govherts.ac.uk This process decouples the electron transport chain from ATP (adenosine triphosphate) synthesis, which is the primary energy currency of the cell. As a weak acid with a bulky hydrophobic structure, this compound can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient required for energy production.

By acting as an uncoupler, this compound directly disrupts the synthesis of ATP in fungal cells. The dissipation of the proton motive force across the inner mitochondrial membrane means that the energy generated from the electron transport chain is lost as heat rather than being used by ATP synthase to produce ATP. This severe energy deficit cripples the metabolic activities of the fungus, leading to a cessation of growth and eventual cell death.

A critical aspect of this compound's efficacy is its ability to inhibit the germination of fungal spores. herts.ac.ukunimi.it Spore germination is the initial and essential step for infection and colonization of the host plant. By preventing spores from germinating, this compound provides protective control, stopping the disease cycle before it can begin. This action is a direct consequence of the disruption of energy production, as germination is a highly energy-dependent process.

In addition to its effects on spores, this compound also demonstrates post-infection activity by inhibiting mycelial growth and sporulation. unimi.it Mycelial strands are the vegetative part of a fungus responsible for nutrient absorption and colonization of the host tissue. By halting their growth, this compound can stop the progression of an established infection. Furthermore, inhibiting sporulation, the production of new spores on established lesions, reduces the secondary spread of the pathogen to other parts of the plant or to neighboring plants. unimi.it

Table 1: Summary of this compound's Biological Effects on Fungal Life Stages

Fungal StageBiological EffectActivity TypeReference
SporeInhibition of GerminationPreventive / Protectant herts.ac.ukunimi.it
MyceliumInhibition of GrowthCurative / Post-Infection unimi.it
Fruiting BodyInhibition of SporulationEradicant / Anti-Sporulant unimi.it

Uncoupling of Mitochondrial Oxidative Phosphorylation

Spectrum of Antifungal Activity

This compound is primarily utilized for its high efficacy against powdery mildew diseases. herts.ac.ukresearchgate.net Its activity has been documented against various species of powdery mildew affecting a wide range of fruit and vegetable crops. It is considered a novel fungicide for controlling Erysiphe necator, the causal agent of grapevine powdery mildew. researchgate.netadooq.com

Table 2: Antifungal Spectrum of this compound

Target PathogenCommon Disease NameAffected CropsReference
Erysiphe necator (syn. Uncinula necator)Grape Powdery MildewGrapes epa.govunimi.itresearchgate.net
Powdery Mildew (general)Powdery MildewCucurbits (e.g., cucumber) fao.orgresearchgate.netresearchgate.net
Powdery Mildew (general)Powdery MildewPome Fruits (e.g., apples, pears) fao.orgherts.ac.uk
Powdery Mildew (general)Powdery MildewStone Fruits (e.g., peaches, plums) fao.orgherts.ac.uk
Powdery Mildew (general)Powdery MildewStrawberries fao.orgherts.ac.ukresearchgate.net

Efficacy against Powdery Mildew Pathogens (e.g., Erysiphe necator)

This compound demonstrates high efficacy against powdery mildew diseases across a variety of crops, most notably in grapes against the pathogen Erysiphe necator. epa.govfao.orgglpbio.com It is currently the only registered fungicide in its class for managing grapevine powdery mildew. mdpi.com Research indicates that this compound is the most potent and active isomer within the broader dinocap (B1148560) mixture. mdpi.comeurl-pesticides.eu Its effectiveness stems from its ability to inhibit critical stages of the fungal life cycle, including spore germination, mycelium growth, and sporulation. mdpi.com Despite the long-term use of its chemical class, no resistance to this compound has been reported in E. necator. mdpi.com

Table 1: Research Findings on this compound Efficacy Against Powdery Mildew

Finding Pathogen Example Crop Example Source Citation
Active against powdery mildew. Powdery Mildew Vines, Cucurbits, Fruit herts.ac.uk
Used to control powdery mildew. Powdery Mildew Grapevines epa.gov
Inhibits spore germination, mycelium growth, and sporulation. Erysiphe necator Grapes mdpi.com

Activity against Other Fungal Diseases (e.g., Rusts, Scab, Botrytis cinerea)

While primarily recognized for its control of powdery mildew, this compound has shown activity against other fungal pathogens. Some research indicates its effectiveness against rusts. youtube.com Furthermore, case studies have demonstrated that applications on grapes can lead to improved fruit quality and yield in the context of Botrytis cinerea management. There is limited information in the reviewed literature regarding its specific efficacy against scab pathogens.

Table 2: Documented Activity of this compound Against Other Fungal Diseases

Target Disease Crop Reported Outcome Source Citation
Rust Not Specified Effective against youtube.com

Protective, Curative, and Eradicant Properties of this compound

This compound is characterized by its versatile application properties, functioning as a protective, curative, and eradicant fungicide. herts.ac.uk This multifaceted activity allows for flexibility in disease management programs. Its protective, or preventative, action inhibits spore germination, preventing the initial infection. mdpi.comeurl-pesticides.eu The fungicide also possesses post-infectional, or curative, activity, meaning it can halt the development of the pathogen even after infection has begun. mdpi.comfao.orgglpbio.com This includes stopping the growth of mycelium and the subsequent sporulation, which contributes to its eradicant capabilities. mdpi.com

Comparative Efficacy Studies with Other Fungicides

The performance of this compound has been evaluated in the context of other established fungicide classes, particularly concerning efficacy and the development of resistance.

Strobilurins (QoI fungicides, FRAC Group 11) are a significant class of fungicides used for powdery mildew control. mdpi.com Studies have determined the specific activity of various strobilurins against E. necator, with pyraclostrobin (B128455) (ED₅₀ = 0.0044 mg/L) showing the highest activity, followed by azoxystrobin (B1666510) (ED₅₀ = 0.013 mg/L) and trifloxystrobin (B1683241) (ED₅₀ = 0.015 mg/L). mdpi.comunimi.it However, resistance to QoI fungicides evolved quickly in E. necator. mdpi.comunimi.it

In a direct comparative study on cucumber, this compound was found to have a shorter half-life (0.8–1.1 days) than azoxystrobin (1.2–2.8 days), indicating it degrades more rapidly. nih.gov Both fungicides are noted for their effectiveness against pathogens that may have developed reduced sensitivity to other chemical classes. nih.gov

Table 3: Comparative Efficacy of Strobilurin Fungicides Against Erysiphe necator

Fungicide Class ED₅₀ (mg/L) Source Citation
Pyraclostrobin Strobilurin (QoI) 0.0044 mdpi.comunimi.it
Azoxystrobin Strobilurin (QoI) 0.013 mdpi.comunimi.it

Demethylation inhibitor (DMI) fungicides (FRAC Group 3) have been widely used to control powdery mildew. researchgate.net However, their efficacy has been compromised in some regions due to the development of resistance. researchgate.net Studies in Virginia vineyards showed that many E. necator isolates exhibited reduced sensitivity to five DMI fungicides. researchgate.net The median resistance factor (RF) was highest for tebuconazole (B1682727) (RF = 399) and myclobutanil (B1676884) (RF = 378). researchgate.net In contrast, a key advantage of this compound is the absence of reported resistance in powdery mildew pathogens. mdpi.com While DMI resistance is considered a quantitative or "shifting" process, it presents a significant management challenge that is not currently associated with this compound. mdpi.comresearchgate.net

Table 4: Median Resistance Factors (RF) for DMI Fungicides Against E. necator in Virginia

DMI Fungicide Median Resistance Factor (RF) Source Citation
Tebuconazole 399 researchgate.net
Myclobutanil 378 researchgate.net
Triflumizole 70 researchgate.net
Triadimefon 62 researchgate.net

This compound's performance can be contrasted with several other fungicide classes used for powdery mildew control, primarily on the basis of resistance development.

Benzophenones (FRAC Group 50): Resistance to metrafenone (B1676525) was observed in E. necator several years after its introduction, with some highly resistant strains able to grow even at concentrations ten times higher than the recommended field application rate. mdpi.com

Amines (FRAC Group 5): Spiroxamine has shown protective, curative, and eradicative activity against powdery mildews. unimi.it While cross-resistance can occur among different amine fungicides, it has not been observed with DMI or other fungicide classes. unimi.it

Methyl Benzimidazole Carbamates (MBCs, FRAC Group 1): Introduced in the late 1960s, this class of systemic fungicides also faces significant resistance issues, limiting its market importance for powdery mildew control today. unimi.it

The lack of documented resistance to this compound makes it a valuable tool, particularly in integrated pest management (IPM) programs that require rotation of fungicides with different modes of action to mitigate resistance development. mdpi.com

Metabolic Pathways and Environmental Fate of Meptyldinocap

Metabolism in Plants

Studies on various plants, including apples, cucumbers, and squash, have elucidated the metabolic fate of meptyldinocap following its application. fao.orgnih.gov The primary route of metabolism begins with the hydrolysis of the crotonate ester, leading to the formation of its corresponding phenol (B47542), which is then further metabolized into a variety of minor compounds. nih.gov The parent compound, this compound, generally constitutes the main residue found in plant tissues at harvest. fao.orgfao.org

The initial and a crucial step in the metabolism of this compound within plants is the hydrolytic cleavage of its crotonate ester group. fao.orgepa.gov This reaction is a key determinant of the fungicide's persistence on and in the plant.

The hydrolytic cleavage of the ester bond in this compound results in the formation of its primary and major metabolite, 2,4-dinitro-6-(1-methylheptyl) phenol, commonly referred to as 2,4-DNOP. fao.orgfao.orgeurl-pesticides.eu This phenol metabolite is consistently identified in studies conducted on apples, cucumbers, and squash. fao.org

In a study on apples, the degradation of this compound on the fruit surface was observed to be rapid, with a calculated half-life of 5.2 days. fao.orgfao.org While this compound was the major component of the total radioactive residue (TRR) initially, its concentration decreased significantly over time. For instance, in apples treated with radiolabelled this compound, the parent compound accounted for 73% of the TRR on the day of treatment, which fell to 23% after seven days, 11% after 14 days, and 8% after 21 days. fao.org In contrast, the concentration of 2,4-DNOP remained relatively low and stable, typically ranging from 2% to 10% of the total radioactivity across various sampling intervals and crops. fao.orgfao.org This suggests that while 2,4-DNOP is the primary metabolite, it is not the final endpoint in the metabolic pathway. fao.org

Table 1: Degradation of this compound and Formation of 2,4-DNOP in Apples

Time After Treatment (Days)This compound (% of Total Radioactivity)2,4-DNOP (% of Total Radioactivity)
073%2-4%
723%2-4%
1411%2-4%
218%2-4%
Data sourced from studies on apples, showing the rapid degradation of the parent compound and the consistent low-level presence of the 2,4-DNOP metabolite. fao.org

Following its formation, the phenol metabolite 2,4-DNOP undergoes rapid and extensive further metabolism. fao.orgfao.org It is converted into a multitude of more polar compounds. fao.orgfao.org In metabolism studies on apples, these polar metabolites were numerous, but none of them individually constituted a significant portion of the total residue, with each accounting for no more than 7% of the total radioactivity. fao.org This rapid transformation of 2,4-DNOP explains its relatively low and stable concentrations in plant tissues over time. fao.orgfao.org The complexity of this metabolic cascade results in a large number of different metabolites, all present at very low concentrations. fao.org

The metabolic pathway of this compound extends beyond the formation of polar compounds to include a variety of minor, more complex metabolites. fao.orgregulations.gov Research suggests a pathway that involves the reduction of one of the nitro groups on the phenyl ring to form an amine. fao.org This amine intermediate can then undergo further reactions. fao.org

These subsequent reactions can include:

Reaction with formic or acetic acid to form amides. fao.org

Intramolecular transfer of the crotonyl group, leading to the formation of a crotonamide. fao.org

Ring closure of the amide structures to form benzoxazoles. fao.org

While individual isolation of these metabolites has proven difficult due to their low concentrations, several have been tentatively identified through gas chromatography-mass spectrometry (GC-MS) analysis in apple studies. fao.orgfao.org

Table 2: Tentatively Identified Minor Metabolites of this compound in Apples

Metabolite ClassIdentified Compound
Benzoxazoles2-methyl-5-nitro-7-(2-octyl) benzoxazole
2-(hydroxymethyl)-5-nitro-7-(2-octyl) benzoxazole
4-(1-propenyl)-5-nitro-7-(2-octyl)benzoxazole
5-nitro-7-(octyl) benzoxazole
Amides2-hydroxymethyl-5-nitro-(2-octyl)-phenyl crotonamide
These compounds were identified at concentrations ranging from 0.001 to 0.007 mg/kg. fao.org

A significant portion of the radioactivity from labeled this compound becomes unextractable over time, indicating that the compound and its metabolites are incorporated into the plant's natural polymeric structures. fao.orgfao.org Further degradation of the metabolites leads to the formation of small carbon units. fao.org These small molecules are then assimilated by the plant and used in the biosynthesis of natural products. fao.org This process results in the incorporation of the radiolabel into components such as cutin, lignin, and other constituents of the acid detergent fiber. fao.org In cucumber leaves, for example, unextractable residues accounted for as much as 58% of the total radioactive residue eight days after treatment. fao.org

In addition to metabolic processes within the plant, photolysis plays a major role in the degradation of this compound on plant surfaces. fao.orgregulations.gov Exposure to natural sunlight can rapidly and extensively break down the fungicide on foliage. fao.org

An experiment conducted on squash leaves demonstrated the significance of this pathway. In leaves exposed to natural daylight for 27 hours after treatment with radiolabeled this compound, the concentration of the parent compound decreased to 39% of its initial level. fao.org In contrast, on leaves that were covered and protected from light, the concentration of this compound did not change over the same period. fao.org The extract from the uncovered leaves that were exposed to light contained a significant amount of polar photoproducts, accounting for 53% of the radioactivity. fao.org This indicates that sunlight is a key factor in the dissipation of this compound from plant surfaces. fao.org The half-life for the dissipation of this compound from plant foliage has been reported to be approximately 8 days, with photolysis being a primary contributor. fao.org

Dissipation Rates and Half-Lives on Plant Surfaces

The dissipation of this compound from plant surfaces is a relatively rapid process, primarily driven by the hydrolysis of the crotonate ester and photolysis under natural light conditions. fao.org Studies have shown that when leaves treated with 14C-meptyldinocap are exposed to natural light, the concentration of the parent compound decreases significantly, with a corresponding increase in polar photoproducts. fao.org In one study, the concentration on leaves exposed to light for 27 hours dropped to 39% of the initial amount, while the concentration on covered leaves remained unchanged. fao.org The primary metabolic event is the hydrolysis to its corresponding phenol, 2,4-DNOP (2,4-dinitro-6-(1-methylheptyl) phenol), which is then rapidly metabolized into a variety of more polar compounds. fao.orgsemanticscholar.org

The rate at which this compound dissipates varies depending on the specific crop. Metabolism studies have been conducted on apples, cucumbers, and squash, revealing distinct half-lives for the compound on each. fao.orgsemanticscholar.org

Apple: On apple fruit surfaces, this compound degrades rapidly. In one study, following a single foliar application, the initial concentration of 2.12 mg/kg dropped to 0.52 mg/kg after seven days and 0.12 mg/kg after 21 days. fao.org The calculated half-life for this compound on apples was 5.2 days. fao.orgfao.org The main metabolite, 2,4-DNOP, was present at much lower levels, indicating it is quickly metabolized further. fao.orgfao.org

Cucumber: Studies on cucumber leaves show that this compound residues dissipate quickly. fao.org The half-life for the total radioactive residues of 14C-meptyldinocap on cucumber leaves has been reported to be approximately 11.8 to 12 days. fao.orgfao.org Other field studies conducted in China have reported even faster dissipation, with half-lives in cucumbers ranging from 1.6 to 2.2 days, and in another study, from 0.8 to 1.1 days. researchgate.netnih.govresearchgate.net In one experiment, the 14C residues on leaves decreased from 38.2 mg/kg immediately after application to 1.4 mg/kg at the final harvest 65 days later. fao.org

Squash: The metabolism of this compound on squash is similar to that on cucumber and apple. semanticscholar.org The hydrolysis of the crotonate ester on squash leaves is reported to have a half-life of about 8 days. fao.org

Table 1: Dissipation Half-Lives of this compound on Various Crops

Crop Plant Part Half-Life (Days) Source(s)
Apple Fruit 5.2 fao.org, fao.org
Cucumber Leaves ~12 fao.org, fao.org
Cucumber Fruit 1.6 - 2.2 researchgate.net
Cucumber Fruit 0.8 - 1.1 nih.gov, researchgate.net
Squash Leaves ~8 fao.org

Environmental Fate in Soil

The behavior of this compound in the soil environment involves processes of degradation, dissipation, and sorption, which collectively determine its persistence and potential for movement.

This compound is not considered to be persistent in soil environments. herts.ac.uk However, its dissipation from soil is significantly slower than from plant surfaces. fao.orgfao.org Studies tracking 14C-labeled this compound applied to cucumber and squash plots showed a gradual decrease in residues in the top layer of soil over a 63-day period. fao.org For instance, in a cucumber plot, the 14C residues in the top 2.5 cm of soil declined from 0.45 mg/kg to 0.31 mg/kg over 63 days. fao.orgfao.org

The half-life of this compound in soil varies based on study conditions. One report cites a soil half-life of 61 days. fao.org Field studies in China recorded shorter half-lives, ranging from 3.1 to 4.4 days. researchgate.net The time required for 90% dissipation (DT90) has been reported as 122 days in a field study using arrow sandy loam soil. semanticscholar.org The primary soil metabolite, 2,4-DNOP, degrades more quickly, with reported DT90 values between 5.7 and 93.3 days across various soil types. semanticscholar.org

Table 2: Degradation Half-Lives (DT50) and Dissipation Times (DT90) of this compound and its Metabolite in Soil

Compound Parameter Value (Days) Source(s)
This compound DT50 (Half-Life) 61 fao.org
This compound DT50 (Half-Life) 3.1 - 4.4 researchgate.net
This compound DT90 122 semanticscholar.org
2,4-DNOP DT90 5.7 - 93.3 semanticscholar.org

The dissipation rate of pesticides like this compound in soil is governed by a combination of factors, including soil properties, climate, and microbial activity.

Soil Characteristics: Key soil chemical and physical factors influencing pesticide degradation include pH, organic matter content, soil texture, and cation exchange capacity. mdpi.com Soil organic matter, in particular, can enhance the sorption and degradation of pesticides. mdpi.com The rate of dissipation of some herbicides has been observed to be primarily determined by soil pH. researchgate.net

Climate and Environmental Conditions: Temperature is a predominant factor affecting dissipation rates. researchgate.net Elevated temperatures typically accelerate the degradation of pesticides in soil, partly by increasing microbial enzyme activity. researchgate.net Conversely, lower temperatures can increase the persistence of chemical compounds in the soil. researchgate.netpjoes.com Soil moisture is another critical factor, as it influences both microbial degradation and chemical hydrolysis processes. mdpi.com The intensity of rainfall can also affect pesticide concentrations in the upper soil layers. researchgate.net

Sorption is a key process that controls the mobility and availability of chemicals in soil. mdpi.com this compound has a low aqueous solubility and is not expected to leach significantly into groundwater. herts.ac.uk Field studies confirm this, showing that residues of 14C-meptyldinocap are largely confined to the top layer (0-2.5 cm) of soil, with concentrations in deeper layers (2.5–15.2 cm) remaining very low. fao.orgfao.org This indicates no significant leaching of this compound residues into lower soil depths. fao.orgfao.org

The potential for a pesticide to leach is often assessed using its soil sorption coefficient (Koc) and its half-life (t½). researchgate.net Compounds with high half-lives and low Koc values are considered to have a higher leaching potential. researchgate.net The strong binding (sorption) of a chemical to soil particles, often influenced by the soil's organic carbon content, reduces its mobility and potential for groundwater contamination. dtu.dkresearchgate.net Given this compound's observed behavior of remaining in the upper soil horizons, it suggests sufficient sorption to prevent significant vertical movement. fao.orgfao.org

Microbial Metabolism in Soil

The dissipation of this compound in soil environments is influenced by microbial activity. Field studies indicate that this compound is not persistent in soil. In investigations conducted in Chinese cucumber field ecosystems, the half-life of this compound in soil was observed to be in the range of 3.1 to 4.4 days. nih.gov The primary metabolic pathway is the hydrolysis of the crotonate ester to form its corresponding phenol metabolite, 2,4-DNOP (2,4-dinitro-6-(1-methylheptyl)phenol). fao.orgepa.gov

Further degradation of the molecule occurs thereafter. fao.org It is noted within regulatory contexts that comprehensive soil metabolism and degradation studies may not be required for fungicides that are intended exclusively for foliar application on permanent crops where no rotational crops are planted. fao.orgfao.org In studies that did analyze soil residues as part of plant metabolism assessments, concentrations were observed to decrease over time. For instance, in a cucumber plot, the total radioactive residues in the top 2.5 cm of soil declined from 0.45 mg/kg immediately after application to 0.31 mg/kg after 63 days, with minimal leaching into deeper soil layers. fao.org

Table 1: Degradation Half-Life of this compound in Soil

EcosystemHalf-Life (t₁/₂) in DaysReference
Cucumber Field Soil (China)3.1 - 4.4 nih.gov

Environmental Fate in Water Systems

The behavior of this compound in aquatic environments is governed by several abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.

This compound is susceptible to degradation in water, primarily through hydrolysis. The rate of this chemical process is pH-dependent. At a temperature of 20°C and a neutral pH of 7, the hydrolysis half-life (DT₅₀) of this compound is 43 days. herts.ac.uk The compound is more stable in acidic conditions, with the half-life extending to 447 days at pH 4. herts.ac.uk This indicates that chemical hydrolysis contributes to its degradation in aquatic systems, though it is a slower process compared to its dissipation in soil. nih.govherts.ac.uk

Photodegradation, or the breakdown of a compound by light, is a significant pathway for the dissipation of this compound. Studies have shown that photolysis under natural daylight conditions plays a major role in its rapid dissipation from plant surfaces. fao.orgfao.org In an experiment comparing leaves exposed to sunlight versus those covered, the concentration of this compound remained stable on the covered leaves over 27 hours, while it decreased to 39% of the initial amount on the uncovered leaves, highlighting the importance of sunlight in its breakdown. fao.orgfao.org While specific aqueous photolysis half-life data for this compound was not found in the provided search results, this process is a recognized major route of transformation for many pesticides in the environment. nih.govregulations.gov

While microbial activity is a key factor in the degradation of many pesticides in water-sediment systems, specific studies detailing the microbial metabolism of this compound in aquatic environments were not identified in the reviewed literature. researchgate.netuv.esdtu.dk The general process involves microorganisms utilizing the pesticide as a substrate, leading to its breakdown. researchgate.net For this compound, the initial step would likely be the hydrolysis of the ester linkage to form the 2,4-DNOP metabolite, a reaction observed in other environments. fao.orgepa.gov However, without specific aquatic studies, the rates and full pathway of microbial metabolism in water remain an area for further investigation.

Residue Behavior in Different Ecosystems and Commodities

The persistence and transformation of this compound residues have been evaluated in various agricultural settings, particularly in edible crops, to understand its behavior following application. epa.gov

Following foliar application, this compound residues on crops dissipate relatively quickly. The primary degradation pathway on plant surfaces is the hydrolysis of the parent compound to its main metabolite, 2,4-DNOP. fao.org This metabolite generally constitutes a small fraction of the total residue, indicating it is also rapidly metabolized into other minor compounds. fao.org

Research findings on various crops illustrate this behavior:

Apples: In a study on apples, the parent this compound had a calculated half-life of 5.2 days. fao.org The concentration of this compound fell from 2.12 mg/kg on the day of treatment to 0.12 mg/kg after 21 days. fao.org The 2,4-DNOP metabolite was present at much lower levels, comprising roughly 2-4% of the total radioactivity in aged samples. fao.org

Cucumbers: Studies on cucumber leaves have reported varying half-lives, including 11.8 days in one study and a range of 1.6 to 2.2 days in another conducted in China. nih.govfao.orgfao.org In mature cucumber fruit, total radioactive residues were measured at 0.16 mg/kg at 48 days post-application and 0.09 mg/kg at 63 days. fao.org

Grapes: In residue trials on wine grapes, samples collected 21 days after the final application of this compound showed residues ranging from <0.01 mg/kg to 0.12 mg/kg. fao.org

Table 2: Residue Dissipation of this compound on Apple Fruit

Days After TreatmentThis compound Residue (mg/kg)This compound as % of Total RadioactivityReference
02.1273% fao.org
70.5223% fao.org
140.2511% fao.org
210.128% fao.org

Table 3: Half-Life of this compound on Various Crop Surfaces

CropHalf-Life (t₁/₂) in DaysReference
Apple (Fruit)5.2 fao.org
Cucumber (Leaves)11.8 fao.orgfao.org
Cucumber (Fruit)1.6 - 2.2 nih.gov
Squash (Leaves)8 fao.org

Compound Names

Residues in Processed Commodities (e.g., Cucumber)

The processing of agricultural commodities can significantly impact the concentration of pesticide residues. Studies on this compound in cucumbers have demonstrated that processes such as washing, peeling, and pickling can lead to a reduction in residue levels.

Research by Bian et al. (2020) investigated the behavior of this compound residues in processed cucumbers. The study found that simple washing had a limited effect, with a removal rate of less than 29.0%. nih.gov Peeling, however, proved to be a highly effective method for removing pesticide residues. nih.gov The most substantial reductions in this compound residues were observed during the pickling process. nih.govresearchgate.net However, it is important to note that during pickling, the pesticide can be transferred from the cucumber to the pickling solution. nih.govresearchgate.net An interesting finding from this research was that the addition of calcium oxide accelerated the degradation of this compound. nih.govresearchgate.net

The effectiveness of these processing methods is quantified by processing factors (PFs), which represent the ratio of the residue concentration in the processed commodity to that in the raw agricultural commodity. A PF of less than 1 indicates a reduction in residue concentration during processing. In the aforementioned study, the PFs for washing were all below 1. nih.gov

Interactive Data Table: Effect of Processing on this compound Residues in Cucumber

Processing MethodProcessing Factor (PF)Removal Rate (%)Key Findings
Washing < 1< 29.0Limited effectiveness in residue reduction. nih.gov
Peeling Not specifiedSignificantHighly effective in removing pesticide residues. nih.govresearchgate.net
Pickling Not specifiedLargest reductionMost effective method, but residues may transfer to the pickling solution. nih.govresearchgate.net

Data sourced from Bian et al. (2020). nih.govresearchgate.net

Residue Uptake and Nature in Rotational Crops

Information regarding the uptake and nature of this compound residues in rotational crops is limited. Rotational crop studies are typically required when a food or feed crop is planted after the harvest of a pesticide-treated crop. fao.org These studies aim to determine the potential for residue accumulation in subsequent crops and to establish safe plant-back intervals. fao.orgnih.govepa.gov

General principles of rotational crop studies involve planting representative crops from different categories, such as root and tuber vegetables, small grains, and leafy vegetables, in soil previously treated with the pesticide. fao.org The analysis of these crops helps to understand the potential for residue translocation from the soil into the plant. nih.gov

Ecotoxicological Profile and Environmental Risk Assessment of Meptyldinocap

Impact on Non-Target Organisms

The ecotoxicological profile of meptyldinocap, a dinitrophenol fungicide, indicates a significant risk to various non-target organisms, particularly in aquatic environments. herts.ac.uk While it is a single isomer of the older fungicide dinocap (B1148560), its environmental impact requires careful assessment. herts.ac.ukfao.org

This compound is classified as very toxic to aquatic life, with both acute and long-lasting effects. nih.gov Regulatory bodies have raised high alerts for its ecotoxicity concerning fish and aquatic invertebrates like Daphnia. herts.ac.ukherts.ac.uk

Studies have consistently shown that this compound is highly toxic to fish. herts.ac.ukherts.ac.uk The impact of pesticides on fish can range from physiological and biochemical alterations to increased mortality rates, with younger and smaller fish often being more susceptible. mdpi.comacademicstrive.com Fungicides, in particular, can induce a range of adverse effects in fish, including damage to vital organs like gills and liver. academicstrive.com For this compound, both acute and chronic toxicity to fish are considered high. herts.ac.ukherts.ac.uk

Table 1: Acute Toxicity of this compound to Fish

Species Exposure Duration Endpoint Value (mg/L)
Oryzias latipes (Japanese rice fish) 96-hour LC50 >0.110

Data sourced from Ministry of the Environment, Japan env.go.jp

LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of the test organisms during a specified exposure period.

Aquatic invertebrates, which are crucial components of the aquatic food web, are highly sensitive to this compound. herts.ac.ukherts.ac.ukmdpi.com The water flea, Daphnia magna, is a standard model organism for aquatic toxicity testing due to its sensitivity to toxins and its importance in aquatic ecosystems. mdpi.comnih.gov this compound has demonstrated high acute and chronic toxicity to Daphnia. herts.ac.ukherts.ac.uk

**Table 2: Acute and Chronic Toxicity of this compound to *Daphnia magna***

Exposure Duration Endpoint Value (mg/L)
48-hour EC50 0.035
21-day NOEC (Reproduction) 0.010

Data sourced from the University of Hertfordshire's Pesticide Properties Database and Japanese Ministry of the Environment. herts.ac.ukenv.go.jp

EC50 (Effective Concentration 50): The concentration of a chemical that causes a specific effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Algae, as primary producers in aquatic systems, are also susceptible to this compound. herts.ac.uk Herbicides and fungicides can inhibit the growth of algae, with toxicity levels varying significantly depending on the chemical's mode of action and structure. mdpi.com this compound is noted to be toxic to algae. herts.ac.uk

Table 3: Toxicity of this compound to Algae (Pseudokirchneriella subcapitata)

Exposure Duration Endpoint Value (mg/L)
72-hour ErC50 (Growth Rate) 0.012
72-hour NOEC (Growth Rate) 0.0032

Data sourced from the University of Hertfordshire's Pesticide Properties Database and Japanese Ministry of the Environment. herts.ac.ukenv.go.jp

ErC50 (Median Effective Concentration based on growth rate): The concentration that causes a 50% reduction in the growth rate of the algae.

The environmental risk of this compound extends to terrestrial ecosystems, although the reported toxicity varies among different organisms. lc-impact.eu

In contrast to its high aquatic toxicity, this compound is considered to have low toxicity to birds. herts.ac.uk However, exposure to pesticides can lead to a range of sublethal effects in birds, including behavioral changes and reduced reproductive success. wildlifehealthaustralia.com.au While acute poisoning from some pesticides can be fatal, chronic exposure to lower levels is also a concern for avian health. wildlifehealthaustralia.com.aumerckvetmanual.com

Table 4: Toxicity of this compound to Birds

Species Endpoint Value
Colinus virginianus (Bobwhite quail) Acute Oral LD50 >2250 mg/kg bw
Colinus virginianus (Bobwhite quail) Dietary LC50 (5-day) >5620 ppm

Data sourced from the University of Hertfordshire's Pesticide Properties Database. herts.ac.uk

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test animals. LC50 (Lethal Concentration 50): The concentration of a chemical in the diet that kills 50% of the test animals during a specified exposure period. bw: body weight

Terrestrial Ecotoxicity

Impact on Beneficial Arthropods (e.g., Predatory Mites, Bees)

This compound, a dinitrophenol fungicide, is an active isomer separated from the older fungicide dinocap. epa.gov Its impact on non-target beneficial arthropods, such as predatory mites and bees, is a critical component of its ecotoxicological profile. While specific studies focusing exclusively on this compound are limited, research on related compounds and the broader context of pesticide interactions with beneficial arthropods provides insight.

The ectoparasitic mite Varroa destructor is a primary cause of honey bee colony mortality worldwide, largely due to the viruses it vectors. nih.gov The interaction between pesticides and this parasite can exacerbate stress on bee colonies. Studies have shown that neonicotinoid insecticides, for example, can have a synergistic negative effect with Varroa mites, significantly reducing the survival of winter honey bees and affecting drone survival. nih.govfrontiersin.org Exposure to neonicotinoids can increase a honey bee colony's vulnerability to parasitism from mites. beyondpesticides.org Research has demonstrated that field-relevant exposure to neonicotinoids can lead to higher Varroa mite populations within colonies. beyondpesticides.orgblog-veto-pharma.com One study found that exposure to clothianidin, a neonicotinoid, lowered the self-grooming behavior of honey bees, which is a natural defense mechanism against mites. agropages.com This interaction between chemical stressors and parasites highlights a potential risk pathway that warrants consideration for all pesticides used in agriculture, including this compound.

While neonicotinoids and Varroa mites can interact synergistically to negatively affect honey bee survival, these insecticides had no significant impact by themselves in some studies. nih.govfrontiersin.org This suggests a complex relationship where the presence of a biological stressor like a parasite can amplify the sublethal effects of a chemical. The combined exposure to parasitic mites and neonicotinoids has been shown to increase the risk for honeybee colony mortality by negatively affecting the survival of winter honeybees. nih.gov These findings underscore the importance of evaluating pesticides not just in isolation but also in combination with the common biological stressors that beneficial arthropods face.

Table 1: Effects of Neonicotinoid and Varroa Destructor Mite Interactions on Honey Bees

Stressor CombinationObserved EffectAffected Life Stage/CasteSource
Neonicotinoids + Varroa destructorSynergistic negative effect on survivalWinter Worker Bees nih.gov
Neonicotinoids + Varroa destructorSynergistic negative effect on survivalDrones frontiersin.org
Neonicotinoid Exposure (Clothianidin)Increased Varroa parasitism ratesWorker Bees beyondpesticides.orgblog-veto-pharma.com
Neonicotinoid Exposure (Clothianidin) + Varroa destructorDecreased intensive grooming behaviorWorker Bees agropages.com
Neonicotinoids + Varroa destructorAntagonistic effect on emergence body massDrones frontiersin.org
Impact on Soil Microorganisms

The persistence and degradation of this compound in soil are also key factors. The half-life of this compound in soil has been measured in the range of 3.1 to 4.4 days. nih.gov In field studies on cucumber plots, ¹⁴C-labeled residues in the top 2.5 cm of soil decreased from 0.45 mg/kg immediately after application to 0.31 mg/kg after 63 days, with minimal leaching into deeper soil layers. fao.org

The impact of pesticides on soil microorganisms is a broad concern. Agrochemicals can negatively affect soil microbial functions, which can be unfavorable to plant growth by reducing nutrient availability. mdpi.com For instance, some herbicides have been shown to negatively affect bacteria involved in ammonification and to reduce the activity of enzymes like invertase and dehydrogenase. mdpi.com The response of microbial communities can vary based on the chemical, application rate, and soil type. researchgate.net

Table 2: Impact of Dinocap on Soil Mineralization Processes

ProcessSoil TypeEffect at Application Dose (after 14 days)Source
AmmonificationArable SoilDecreased to 48% of control researchgate.net
AmmonificationGrassland SoilDecreased to 83% of control researchgate.net

Bioaccumulation Potential in Organisms

Bioaccumulation is the process where organisms accumulate chemicals from their environment, including both direct uptake and through their diet, at a rate faster than they can eliminate them. up.pt The potential for a chemical to bioaccumulate is a key factor in its environmental risk assessment. nih.gov Chemicals that tend to bioaccumulate are often lipophilic (lipid-soluble), allowing them to pass through the lipid bilayers of cell membranes. up.pt

For this compound, its primary metabolic pathway involves the relatively rapid hydrolysis of the crotonate ester to form the phenol (B47542) metabolite, 2,4-DNOP. fao.org This phenol is then quickly metabolized into a large number of more polar compounds, none of which are present in significant amounts. fao.org This rapid metabolism and conversion to more polar (water-soluble) compounds generally reduces the potential for bioaccumulation.

The potential for bioaccumulation is often expressed using metrics like the Bioconcentration Factor (BCF) or the Bioaccumulation Factor (BAF). up.pt The BCF refers to the uptake of a chemical from water, typically for aquatic organisms, while the BAF includes all routes of exposure. up.pt No animal metabolism studies were submitted for this compound evaluation based on the rationale that its intended use on vines, cucurbits, and strawberries means these crops are not fed to livestock. fao.org However, an earlier study on the related compound dinocap in cows showed that at dietary levels of 0.1 to 1 ppm, there were no detectable radioactive residues in milk or tissues, with the main route of elimination being feces. fao.org

The process of bioaccumulation can lead to biomagnification, where the concentration of a substance increases at successively higher levels in a food chain. nih.goveaht.org This is a significant concern for persistent, bioaccumulative, and toxic (PBT) substances. The rapid metabolism of this compound suggests a low potential for such effects. fao.org

Environmental Risk Assessment Methodologies for this compound

Predictive Modeling of Ecological Impact

Predictive modeling is an essential tool in modern environmental risk assessment, allowing scientists to forecast the potential impacts of chemicals like this compound without extensive, time-consuming experiments. nii.ac.jpresearchgate.net These computer simulation models can evaluate the ecological consequences of a substance by considering its physicochemical properties, environmental fate, and toxicological effects. nih.gov

For pesticides, models can predict key environmental parameters such as the soil adsorption coefficient (Koc), which indicates how a chemical partitions between soil and water, and the bioconcentration factor (BCF). nii.ac.jp Machine learning approaches, such as support vector regression (SVR) and adaptive neuro-fuzzy inference systems (ANFIS), are increasingly used to develop these predictive models. nih.gov By inputting data on a chemical's structure and properties, these models can estimate its behavior in the environment, such as its persistence and potential for leaching or runoff. nii.ac.jpnih.gov

Time series analysis is another modeling technique used to predict how environmental parameters change over time, which can be applied to understand the long-term impact of pesticide use in a specific ecosystem. mdpi.com However, a significant challenge in predictive modeling is the uncertainty associated with input data and the assumptions made in the models, which can affect the reliability of the output. researchgate.netnih.gov

Development of Bioindicators for Toxicant Effects

Bioindicators are organisms or biological processes used to assess environmental health and contamination. The presence and effects of toxicants like this compound can be monitored by observing changes in specific, sensitive species. Fish, for example, are often used as bioindicators in aquatic systems, with residue accumulation in their organs serving as a measure of environmental contamination. eaht.org The liver and muscle tissue are frequently examined for pesticide residues. eaht.org

Strategies for Mitigation of Environmental Risks

To minimize the environmental risks associated with pesticides like this compound, various mitigation strategies are employed. These strategies aim to reduce the exposure of non-target organisms and ecosystems. pesticidestewardship.org

The U.S. Environmental Protection Agency (EPA), for example, develops strategies that outline protective measures for pesticides that may pose a risk to endangered species. pesticidestewardship.org These strategies can include mandatory runoff/erosion control measures and spray drift buffers to reduce the movement of pesticides from the application site into adjacent areas and water bodies. pesticidestewardship.org Such mitigation measures are intended to reduce the likelihood of harm before a pesticide is registered or re-registered, speeding up the environmental safety review process. pesticidestewardship.org

Studies have shown that while drift mitigation measures can contribute to reducing pesticide contamination in non-target areas, they may not be sufficient to eliminate all risks to the environment. researchgate.net Therefore, a comprehensive approach that combines regulatory strategies, best management practices by applicators, and the development of less hazardous pesticides is crucial for sustainable agriculture.

Analytical Methodologies for Meptyldinocap and Its Metabolites

Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of meptyldinocap involves its efficient extraction from the sample matrix, followed by preparation steps to remove interfering substances.

The choice of extraction solvent is paramount and is dictated by the physicochemical properties of this compound and the nature of the sample matrix.

Ethyl Acetate (B1210297): This solvent has been effectively used for the extraction of this compound from various fruit matrices. nih.govresearchgate.net One reported method involves the extraction of a 10 g sample with 10 mL of ethyl acetate. nih.govresearchgate.net Following extraction, the ethyl acetate phase is typically evaporated to dryness before proceeding to subsequent steps like hydrolysis. nih.govresearchgate.net Ethyl acetate is selected because it provides good recoveries for fungicides like this compound from solid materials and, being less polar than solvents like acetonitrile (B52724), it reduces the co-extraction of more polar matrix components that can interfere with mass spectrometry detection. mdpi.com

Acetone (B3395972): Acetone, often used in a solvent mixture, is another common choice for extracting this compound and its metabolites. For instance, a method developed for vegetables and fruit utilized a mixture of acetone, methanol (B129727), and hydrochloric acid for the initial extraction. nih.govresearchgate.net In another validated method for mango and soil, the extraction was performed with a mixture of acetone, methanol, and 4N HCl (100:10:5, v/v/v). researchgate.netresearchgate.netnih.govacs.org For the analysis of the related compound dinocap (B1148560) in apples, grapes, and pears, samples were extracted with acetone before cleanup on SPE columns. researchgate.netresearchgate.net

The following table summarizes findings from studies using these solvent extraction methods.

Table 1: Solvent Extraction Methodologies for this compound Analysis
MatrixExtraction Solvent/MixtureReported RecoveriesLimit of Quantification (LOQ)Source
Grape, Mango, PomegranateEthyl Acetate>80%10 ng/g (Grape, Mango), 25 ng/g (Pomegranate) nih.govresearchgate.net
Mango and SoilAcetone:Methanol:4N HCl (100:10:5, v/v/v)93-98%0.025 µg/g researchgate.netresearchgate.netnih.govacs.org
Cabbages, Cucumbers, Tomatoes, Apples, Pears, GrapesAcetone, Methanol, and Hydrochloric acid81.2% - 98.3%0.01 mg/kg nih.gov
Cucumber and SoilNot specified, but recoveries reported81.4-95.1%0.01 mg/kg researchgate.netnih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and widely adopted approach for pesticide residue analysis.

QuEChERS: The citrate-buffered QuEChERS method (EN 15662) is effectively applied for the extraction of this compound. eurl-pesticides.eu This approach simplifies the extraction process and is suitable for a wide range of commodities. eurl-pesticides.eu A QuEChERS-based method has been developed for the extraction and quantification of all dinocap isomers (including this compound) as their corresponding phenols, which involves an alkaline hydrolysis step on an aliquot of the final extract. eurl-pesticides.eu

QuOil: For commodities with high oil content, which can present unique challenges for extraction and cleanup, the QuOil method (CEN/TS 17062:2019) is employed. eurl-pesticides.eu This modification of the standard QuEChERS procedure is specifically designed to handle the complexities of fatty matrices, ensuring efficient extraction of this compound. eurl-pesticides.eu

Following initial extraction, a cleanup step is essential to remove co-extracted matrix components that could interfere with the final analysis.

Liquid-Liquid Partition: This is a frequently used cleanup technique in this compound analysis. After an initial extraction, typically with an acetone-based mixture, the parent compound is converted to its phenol (B47542) metabolite (2,4-DNOP) through hydrolysis. researchgate.netresearchgate.netnih.govacs.org A subsequent liquid-liquid partition, often using ethyl acetate, is then performed to isolate the 2,4-DNOP from the aqueous phase. researchgate.netresearchgate.netnih.govacs.org In another method, after extraction with an acetone/methanol/HCl mixture and hydrolysis, a liquid-liquid partition is performed twice to purify the extract before analysis. nih.govresearchgate.net

Solid Phase Extraction (SPE) Columns: SPE is a chromatographic cleanup technique that provides a more targeted purification of the extract. For the analysis of the related compound dinocap, extracts from apples, grapes, and pears were subjected to cleanup on both C18 and silica (B1680970) SPE columns. researchgate.netresearchgate.net In a method for determining dinocap residues in apples, after methanol extraction and hydrolysis, the extract was further cleaned up using silica gel column chromatography. fao.org

Detection and Quantification Techniques

The final step of the analytical process is the instrumental detection and quantification of this compound and its relevant metabolites.

LC-MS/MS has become the gold standard for the determination of this compound residues. nih.govresearchgate.netnih.govresearchgate.netnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for reliable quantification even at trace levels. nih.govnih.gov Analysis is typically performed in multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring specific precursor-to-product ion transitions for the target analytes. nih.gov For this compound and its phenol, detection is highly effective using negative electrospray ionization (ESI) mode. researchgate.netresearchgate.netnih.govacs.orgeurl-pesticides.eu

The regulatory residue definition for this compound often includes the sum of the parent compound and its primary phenol metabolite, 2,4-DNOP. eurl-pesticides.eufao.org Analytical strategies are therefore designed to measure one or both of these compounds.

A key challenge in the direct analysis of this compound by LC-MS/MS is its tendency to undergo in-source fragmentation, converting to the 2,4-DNOP ion within the mass spectrometer's ion source. eurl-pesticides.eu Interestingly, the resulting 2,4-DNOP phenol provides a much more intense and sensitive signal in ESI negative mode than the parent this compound molecule. eurl-pesticides.eu

This phenomenon has led to the development of analytical methods that intentionally convert this compound to 2,4-DNOP prior to LC-MS/MS analysis. A simple and effective approach is to perform an alkaline hydrolysis on an aliquot of the QuEChERS extract. eurl-pesticides.eu This conversion simplifies the analysis by reducing the number of target analytes and significantly improves the method's sensitivity by capitalizing on the superior signal intensity of 2,4-DNOP. eurl-pesticides.eu For example, adding a small amount of aqueous ammonia (B1221849) solution to the extract and allowing it to react can achieve quantitative hydrolysis before the sample is neutralized and injected for LC-MS/MS analysis. eurl-pesticides.eueurl-pesticides.eu This allows for the final quantification of total this compound residues by measuring the single, more responsive 2,4-DNOP metabolite. nih.govresearchgate.netnih.govacs.orgeurl-pesticides.eu

The following table presents validation data from several studies employing LC-MS/MS for the analysis of this compound.

Table 2: LC-MS/MS Method Validation Data for this compound Analysis
MatrixAnalyte MeasuredAverage RecoveriesRelative Standard Deviation (RSD)LOQSource
Mango and Soil2,4-DNOP (after hydrolysis)93-98%2-6%0.025 µg/g researchgate.netresearchgate.netnih.govacs.org
Cabbages2,4-DNOP (after hydrolysis)89.7% - 93.3%6.3% - 8.5%0.01 mg/kg nih.gov
Cucumbers2,4-DNOP (after hydrolysis)87.7% - 95.1%5.8% - 10.4%0.01 mg/kg nih.gov
Tomatoes2,4-DNOP (after hydrolysis)89.3% - 96.0%6.8% - 9.2%0.01 mg/kg nih.gov
Apples2,4-DNOP (after hydrolysis)92.0% - 98.3%5.1% - 10.3%0.01 mg/kg nih.gov
Pears2,4-DNOP (after hydrolysis)89.0% - 95.0%5.3% - 10.2%0.01 mg/kg nih.gov
Grapes2,4-DNOP (after hydrolysis)81.2% - 95.8%5.8% - 10.4%0.01 mg/kg nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Hydrolysis to 2,4-DNOP for Enhanced Sensitivity

The conversion is typically achieved through alkaline hydrolysis. eurl-pesticides.eu For instance, a simple method involves adding a small amount of aqueous ammonia (e.g., 25% NH₃) to an extract, such as one obtained from a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. eurl-pesticides.eu The hydrolysis of this compound esters (2,4-DNOPCs) can be completed within 12 hours at room temperature using this technique. eurl-pesticides.eu Another reported method involves the use of hydroxylamine (B1172632) in an alkaline medium, which results in an instantaneous reaction in the presence of ethanol (B145695) to form 2,4-DNOP. chem-soc.si Spectrophotometric methods also utilize this principle, employing reagents like ethanolamine (B43304) for rapid hydrolysis before measurement. researchgate.net This conversion to 2,4-DNOP simplifies the analysis by reducing the number of analytes and significantly improves detection limits. eurl-pesticides.eu

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely available technique for the analysis of various pesticides. researchgate.netnih.govresearchgate.net For this compound, a spectrophotometric method has been developed that relies on its hydrolysis to 2,4-DNOP. chem-soc.si The resulting phenol has a maximum UV absorbance at a wavelength of 380 nm, allowing for its quantification. chem-soc.si This method follows Beer's law over a concentration range of 1.2 to 13 µg/mL. chem-soc.si

In a typical HPLC-UV setup, a C18 column is used as the stationary phase for separation. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and water. researchgate.netresearchgate.net The injection volume is typically around 20 µL. researchgate.netresearchgate.net While HPLC with UV detection is a viable technique, for trace-level residue analysis of this compound in complex matrices like food, it is often superseded by the more sensitive and selective LC-MS/MS, especially when following the hydrolysis strategy. eurl-pesticides.eueurl-pesticides.eu

Method Validation Parameters

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For this compound, validation parameters are established across various matrices to guarantee reliable and accurate quantification of residues.

Limits of Quantification (LOQ) and Detection (LOD)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key indicators of the sensitivity of an analytical method. europa.eu For this compound and its metabolite 2,4-DNOP, these values have been determined in several studies using different analytical techniques and matrices.

A spectrophotometric method based on hydrolysis reported an LOD of 0.0892 µg/mL and an LOQ of 0.2703 µg/mL. chem-soc.si In more advanced LC-MS/MS methods, significantly lower limits are achieved. For example, a validated method for this compound in mango and soil established an LOQ of 0.025 µg/g. researchgate.netnih.gov Another study determined the LOQ for this compound in cucumber and soil to be 0.01 mg/kg. researchgate.netnih.gov The DFG S-19 multi-residue method was validated with an LOQ of 0.025 mg/kg for this compound in apples, barley grain, grapes, and soybean flour. fao.org

Recovery Rates and Relative Standard Deviations

Recovery studies are performed to assess the accuracy of an analytical method, while the relative standard deviation (RSD) is a measure of its precision. researchgate.net For this compound analysis, acceptable recovery rates and RSDs have been demonstrated in various food and environmental samples.

In a study on mango and soil, the recovery of this compound was found to be between 93% and 98%, with RSDs for repeatability and reproducibility being in the acceptable range of 2-6%. researchgate.netnih.gov Another method for cucumber and soil reported recoveries of 81.4% to 95.1%. researchgate.netnih.gov Using the DFG S-19 multi-residue method, average recoveries for this compound ranged from 80% to 104% with RSDs of 7–14%. fao.org Validation of this compound analysis in grapes, following conversion to 2,4-DNOP, also showed good recovery rates. eurl-pesticides.eu

Measurement Uncertainty

Measurement uncertainty provides a quantitative indication of the quality of a measurement result, characterizing the range within which the true value is asserted to lie. For this compound analysis, methods have been shown to be rugged, as evidenced by low measurement uncertainty.

An analytical method for this compound in mango and soil was reported to have a low measurement uncertainty at a concentration of 0.05 µg/g. researchgate.netnih.gov Another method for analyzing this compound in fruits like grapes and mango offered measurement uncertainties of less than 10% at the LOQ level. researchgate.net

Compound Names

Considerations for Analytical Stability

The accurate quantification of this compound in analytical samples is contingent upon understanding and mitigating its potential for degradation during analysis. Two primary pathways of instability, hydrolysis in solvents and photodegradation, require specific handling and procedural considerations to ensure reliable results.

Hydrolysis in Solvents

This compound, being a crotonate ester, is susceptible to hydrolysis, which results in the cleavage of the ester bond to form its corresponding phenol metabolite, 2,4-dinitro-6-(1-methylheptyl)phenol (B1230248) (2,4-DNOP). eurl-pesticides.eu This transformation is a significant factor in the development of analytical methodologies.

Research has shown that the rate of hydrolysis is influenced by the pH of the medium. In alkaline conditions, the hydrolysis of this compound to 2,4-DNOP is rapid and can be driven to completion. eurl-pesticides.eu This characteristic is often exploited in residue analysis. For instance, a common analytical strategy involves the intentional and complete hydrolysis of this compound in sample extracts to 2,4-DNOP, which is then quantified by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). eurl-pesticides.euresearchgate.netnih.gov This approach simplifies the analysis by converting the parent compound and any existing phenol metabolite into a single, more easily detectable analyte. eurl-pesticides.eu The use of reagents like aqueous ammonia or ethanolamine facilitates this quantitative conversion. eurl-pesticides.euresearchgate.net

Conversely, to maintain the integrity of this compound in its parent form, particularly for the preparation and storage of analytical standards, measures must be taken to prevent hydrolysis. The acidification of organic solvents, such as acetonitrile, is a common practice to stabilize this compound and minimize its conversion to 2,4-DNOP. eurl-pesticides.eueurl-pesticides.eu

The following table summarizes the conditions influencing the hydrolysis of this compound in analytical settings.

Table 1: Conditions Influencing this compound Hydrolysis

Condition/Reagent Effect on this compound Analytical Application
Alkaline aqueous media (e.g., aq. NH₃, ethanolamine) Promotes rapid and quantitative hydrolysis to 2,4-DNOP Intentionally used in residue analysis for total this compound quantification

Photodegradation during Analysis

In addition to hydrolysis, this compound is susceptible to degradation upon exposure to light, a process known as photodegradation or photolysis. eurl-pesticides.eu This instability can lead to the formation of various degradation products, compromising the accuracy of analytical measurements if not properly controlled.

Studies have indicated that exposure to UV light can induce the photolytic transformation of this compound. researchgate.net The primary mechanism of photodegradation involves the cleavage of the molecule, which can result in the formation of nitrophenyl radicals and other byproducts. This light-induced degradation underscores the necessity of protecting samples and standard solutions from light throughout the analytical workflow.

To minimize photodegradation, a standard precautionary measure is to store all solutions containing this compound, including stock solutions, calibration standards, and prepared sample extracts, in a cool, dark environment. eurl-pesticides.eueurl-pesticides.eu The use of amber vials or other light-blocking containers is also recommended to further prevent exposure to ambient light. These simple yet crucial steps are essential for maintaining the integrity of the analyte and ensuring the reliability of quantitative results.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
2,4-dinitro-6-(1-methylheptyl)phenol 2,4-DNOP
Acetonitrile -
Ammonia NH₃

Synthesis and Structural Activity Relationship of Meptyldinocap

Synthetic Pathways for Meptyldinocap

The principal route for synthesizing this compound involves a direct esterification reaction. This process is fundamental to creating the active molecule from its precursor components.

The core of this compound synthesis is the esterification that occurs between 2-(1-methylheptyl)-4,6-dinitrophenol and crotonic acid. This reaction forms the characteristic ester bond that links the dinitrophenol backbone to the crotonate moiety. wikipedia.org The general reaction is a condensation reaction where a molecule of water is eliminated. researchgate.net

Esterification Reaction between 2,4-Dinitrophenol and Crotonic Acid

Acid Catalysis and Solvent Systems

To facilitate the esterification, an acid catalyst is typically employed. researchgate.net Sulfuric acid is a classic catalyst for such reactions. researchgate.net The catalyst functions by protonating the carboxylic acid group of crotonic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxyl group of the dinitrophenol.

The choice of solvent is critical for optimizing reaction kinetics. Polar aprotic solvents, such as acetonitrile (B52724), are often used. These solvents are capable of stabilizing the ionic intermediates formed during the reaction, which can enhance the reaction rate. The reaction can also be carried out in inert reaction mediums like hexane, cyclohexane, methylcyclohexane, or toluene, particularly in processes where water is continuously removed. google.com

Table 1: Catalysts and Solvents in this compound Synthesis

Component Type Example(s) Function
Catalyst Acid Catalyst Sulfuric Acid (H₂SO₄) Increases electrophilicity of crotonic acid. researchgate.net
Solvent Polar Aprotic Acetonitrile Stabilizes ionic intermediates, enhancing reaction kinetics.
Solvent Inert/Azeotropic Toluene, Cyclohexane Facilitates removal of water byproduct. google.com
Temperature Control

Temperature management is a crucial parameter in the synthesis of this compound to ensure both an adequate reaction rate and the stability of the final product. The esterification is typically conducted under reflux conditions, with temperatures often maintained between 80°C and 100°C. For industrial-scale production, a slightly lower range of 70°C to 90°C may be utilized to balance the reaction speed with the prevention of thermal degradation. Excessively high temperatures can lead to the decomposition of reactants or products and promote the formation of unwanted byproducts. mdpi.com Conversely, temperatures that are too low will result in a slow reaction rate, making the process inefficient. mdpi.com

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale presents several significant challenges and requires process modifications. kewaunee.in While laboratory synthesis often utilizes batch reactors, industrial production may employ continuous-flow reactors to improve efficiency, yield, and safety.

Key considerations for scaling up production include:

Heat Transfer: Managing the exothermic nature of the reaction is more complex in large reactors. Efficient heat exchange systems are necessary to maintain precise temperature control and prevent thermal runaways.

Mass Transfer: Ensuring adequate mixing of reactants is critical on a large scale to maintain a consistent reaction rate and product quality.

Byproduct Removal: The continuous removal of water, a byproduct of the esterification, is essential to drive the reaction equilibrium towards the product side. google.com Industrial processes often incorporate techniques like azeotropic distillation for this purpose. google.com

Purification: Crude this compound from industrial synthesis requires multi-step purification processes, such as crystallization or chromatography, to achieve the high isomeric purity required for its commercial formulation.

Safety: Handling large quantities of reactants like dinitrophenols, which can be explosive under certain conditions, necessitates rigorous safety protocols and specialized equipment. wikipedia.org

Table 2: Comparison of Laboratory and Industrial Synthesis Parameters

Parameter Laboratory Scale Industrial Scale Rationale for Difference
Reactor Type Batch Reactors Continuous-Flow Reactors Maximizes yield and minimizes thermal degradation risks.
Temperature 80-100°C (reflux) 70-90°C Balances reaction rate and product stability on a large scale.
Pressure Atmospheric 1-2 atm Prevents solvent volatilization in larger volumes.
Residence Time Variable 30-60 minutes Ensures complete conversion in a continuous flow system.

Structural Basis for Fungicidal Activity

The efficacy of this compound as a fungicide is intrinsically linked to its specific molecular structure. The arrangement of its functional groups allows it to interact with and disrupt essential biochemical pathways in target fungi.

The dinitrophenol portion of the this compound molecule is the primary driver of its fungicidal activity. epa.govoup.com Dinitrophenols are well-known uncouplers of oxidative phosphorylation. fao.orgwikipedia.orgoup.com This process occurs within the mitochondria, the site of cellular respiration.

The mechanism involves the dinitrophenol molecule acting as a protonophore, shuttling protons across the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for the enzyme ATP synthase to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govnih.gov By disrupting this electrochemical balance, this compound effectively short-circuits the fungal cell's energy production, inhibiting vital processes like spore germination and mycelial growth, ultimately leading to the death of the fungus. eurl-pesticides.euherts.ac.uk The lipophilic nature of the 1-methylheptyl side chain enhances the molecule's ability to penetrate the fungal cell and mitochondrial membranes to reach its site of action.

Significance of the Branched Alkyl Chain

The chemical structure of this compound features a specific branched alkyl chain, the 1-methylheptyl group, which is crucial for its fungicidal activity. This particular structure is a result of refining the composition of the older fungicide, dinocap (B1148560). Dinocap itself is not a single compound but a mixture of isomers where the "octyl" group attached to the dinitrophenyl ring is a combination of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups. fao.org The isolation and focus on the 1-methylheptyl isomer in this compound suggest its optimized efficacy.

The lipophilicity, or "hydrophobicity," conferred by the alkyl chain is a critical factor in the performance of dinitrophenol fungicides. This property influences the compound's ability to penetrate the fungal cell wall and membrane to reach its site of action. Studies on the structure-activity relationships of similar compounds indicate that the specific length and branching of the alkyl chain can significantly affect the biological activity. nih.govresearchgate.net A decrease in the hydrophobicity of a double-chain drug relative to a single-chain isomer can be explained by a reduced biological activity. nih.gov For dinitrophenols, research has shown that variations in the alkyl substituent lead to differences in anti-mildew activity. researchgate.net The selection of the 1-methylheptyl chain for this compound points to its role in achieving a balance of properties needed for effective fungicidal action, distinguishing it from other isomers present in the original dinocap mixture.

Importance of the Ester Functional Group and Hydrolysis

A key feature of this compound's structure is the crotonate ester linkage. nih.gov This ester functional group is not merely a structural component but plays an active role in the compound's metabolism and, consequently, its mode of action. The metabolism of this compound in biological systems involves the hydrolysis of this ester bond. epa.gov

This hydrolysis reaction cleaves the molecule into two parts: crotonic acid and the corresponding phenol (B47542), 2,4-dinitro-6-(1-methylheptyl)phenol (B1230248), also known as 2,4-DNOP. fao.orgepa.gov This process is a critical step, as the resulting phenol metabolite is also active. The rate of this hydrolysis is relatively rapid; for instance, the half-life of this compound on the surface of apples has been observed to be around 5.2 days.

The ester group makes the molecule susceptible to cleavage by esterase enzymes present in target organisms and the environment. epa.gov The hydrolysis of esters is a well-understood chemical reaction that can be catalyzed by acids or bases. researchgate.net In biological systems, it is often facilitated by enzymes. This reactivity is a deliberate part of the design of many pesticides, allowing for activation or degradation. For analytical purposes, this hydrolysis can be induced under alkaline conditions to convert this compound into its phenol metabolite, 2,4-DNOP, which can then be measured. eurl-pesticides.eu

Table 1: Hydrolysis of this compound


FeatureDescriptionSignificance
Functional GroupCrotonate EsterLinks the dinitrophenyl group to the crotonate moiety.
ReactionHydrolysis (Ester Cleavage)Breaks the ester bond, separating the molecule into two parts.
Products of Hydrolysis2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP) and Crotonic AcidThe phenol metabolite (2,4-DNOP) is also biologically active.
CatalysisCan be catalyzed by acids, bases, or enzymes (esterases).Facilitates the breakdown of the parent compound in biological and environmental systems.

Isomeric Purity and its Implications

The concept of isomeric purity is central to understanding the advancement that this compound represents over dinocap. Isomers are molecules that have the same molecular formula but different structural arrangements. In the case of dinocap, the lack of isomeric purity means it exists as a complex mixture of different molecules.

This compound is a single, specific isomer of what was previously a mixture sold as the fungicide dinocap. eurl-pesticides.eu Specifically, this compound is the 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate isomer. eurl-pesticides.eu In contrast, commercial dinocap is a mixture of six different dinitrophenyl crotonate isomers, which includes three isomers of 2,4-dinitro-octylphenyl crotonate and three isomers of 2,6-dinitro-4-octylphenyl crotonate. fao.orgresearchgate.net The "octyl" portion itself is a mix of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups. fao.org

This complex composition meant that the older dinocap products contained multiple active ingredients with potentially different levels of fungicidal efficacy and toxicity. This compound constitutes approximately 22% of the technical dinocap mixture. nih.gov The development of this compound involved isolating this single, most active component. nih.gov This refinement results in a product with a more predictable and favorable toxicological profile compared to the isomeric mixture of dinocap. researchgate.net The use of a single, resolved isomer simplifies risk assessment and reduces the potential for negative effects that were associated with other isomers in the dinocap mixture. epa.gov For instance, developmental toxicity was observed with the 2,6-dinitro-4-(1-propylpentyl)-phenyl crotonate (an isomer in dinocap), an effect not associated with this compound. epa.gov

Table 2: Comparison of this compound and Dinocap


AttributeThis compoundDinocap
Isomeric NatureSingle Isomer (2,4-dinitro-6-(1-methylheptyl)phenyl crotonate)Mixture of six isomers
CompositionA specific, isolated compound.A complex mixture of 2,4-dinitro- and 2,6-dinitro-octylphenyl crotonates with varied alkyl groups (1-methylheptyl, 1-ethylhexyl, 1-propylpentyl). researchgate.net
PurityHigh isomeric purity.Isomeric mixture.
ImplicationMore favorable and predictable toxicological profile.Complex profile with some isomers contributing more to toxicity than fungicidal efficacy.

Fungicide Resistance Management and Meptyldinocap

Fungicide Resistance Action Committee (FRAC) Classification: Group 29

The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action and the risk of resistance development. frac.infomssoy.org This classification system is a key tool for designing effective and sustainable fungicide programs that minimize the selection pressure for resistant pathogen populations. frac.info Meptyldinocap is classified under FRAC Group 29. herts.ac.ukfrac.info This group also includes the related, older fungicide dinocap (B1148560). frac.info

Fungicides in Group 29 are characterized as uncouplers of oxidative phosphorylation. epa.govherts.ac.uk The FRAC code system assigns numbers and letters to distinguish fungicide groups based on their cross-resistance patterns. frac.info The classification helps in rotating or mixing fungicides with different modes of action to manage resistance. frac.info

Table 1: FRAC Classification of this compound

Attribute Details Source(s)
Active Ingredient This compound epa.govfao.org
Chemical Class Dinitrophenol epa.gov
FRAC Group 29 herts.ac.ukfrac.info
Mode of Action Uncoupler of oxidative phosphorylation epa.govherts.ac.uk
Resistance Risk Not known frac.info

| Related Compounds in Group | Dinocap | frac.info |

Mechanism of Resistance Delay

The mechanism by which this compound delays the development of fungicide resistance is intrinsically linked to its mode of action. It acts as an uncoupler of oxidative phosphorylation, which disrupts the production of ATP, the primary energy currency of the fungal cell. epa.govherts.ac.uk This process interferes with the electrochemical balance within the fungal cell and inhibits mitochondrial respiration, ultimately leading to cell death. youtube.comeurl-pesticides.eu

This mode of action is considered to be multi-site or non-specific in its impact on the fungal cell's energy production machinery. mdpi.com Unlike site-specific fungicides that target a single enzyme or protein, this compound's disruption of the proton gradient across the mitochondrial membrane is a more generalized effect. youtube.commdpi.com For a fungus to develop resistance to such a mode of action, it would likely require multiple genetic mutations to alter the fundamental processes of membrane permeability and energy production, rather than a single point mutation at a specific target site. mdpi.comokstate.edu This complexity is believed to be the primary reason for the low observed risk of resistance development. frac.infomdpi.com The development of resistance to fungicides with site-specific modes of action, such as those that inhibit a single enzyme, can sometimes occur more readily through a single gene mutation. okstate.edunih.gov

Studies on Resistance Evolution in Fungal Pathogens

Despite the long history of use of dinitrophenol fungicides, including the predecessor dinocap, there have been no reported cases of field-developed resistance in key target pathogens like Erysiphe necator, the causal agent of grapevine powdery mildew, or other powdery mildews. mdpi.com This is a significant observation, as many modern, site-specific fungicides have seen resistance emerge within a few years of their introduction. nih.gov

Research and monitoring efforts have not detected shifts in sensitivity in powdery mildew populations to this compound. mdpi.com The lack of resistance is attributed to its non-specific mode of action on fungal membrane permeability. mdpi.com While laboratory studies can sometimes induce resistance, the complex, multi-genic nature of potential resistance to a multi-site inhibitor like this compound makes its evolution in the field a low-probability event. frac.infookstate.edu

Table 2: Resistance Profile of this compound

Pathogen Crop Resistance Status Reference(s)
Erysiphe necator (Grape Powdery Mildew) Grapes No resistance reported mdpi.com

Role in Integrated Pest Management Strategies

Integrated Pest Management (IPM) is a comprehensive approach to pest control that utilizes a combination of strategies to minimize economic damage while reducing reliance on chemical pesticides. ucanr.edu this compound's characteristics make it a valuable component in IPM programs, particularly for managing powdery mildew. mdpi.com

Its primary role in an IPM strategy is as a tool for resistance management. mdpi.com Due to its unique mode of action (FRAC Group 29) and the lack of observed resistance, this compound is an excellent rotational partner with fungicides from other FRAC groups that are at a higher risk of resistance development, such as DMIs (Group 3), QoIs (Group 11), and SDHIs (Group 7). frac.infomdpi.com By alternating or tank-mixing this compound with these single-site fungicides, growers can reduce the selection pressure on the pathogen population, delaying the evolution of resistant strains. nih.govresearchgate.net

Furthermore, this compound possesses both protective and curative (or eradicant) activity, meaning it can inhibit spore germination and also affect existing mycelial growth and sporulation. herts.ac.ukmdpi.com This flexibility allows it to be integrated into spray programs at different stages of disease development, complementing other control tactics such as cultural practices and biological controls that are central to IPM. mdpi.comucanr.edu The use of fungicides with different modes of action is a cornerstone of effective, long-term disease management. nih.govresearchgate.net

Regulatory Science and Risk Assessment for Meptyldinocap

Regulatory Status and Approvals (e.g., EU, UK)

Meptyldinocap, a single isomer of the fungicide dinocap (B1148560), has undergone regulatory evaluation in various jurisdictions. In the European Union, the European Commission approved this compound for use as a fungicide to control powdery mildew on grapes. agropages.com The initial application was submitted to the United Kingdom in 2005, leading to provisional approvals in several EU member states, including Italy and Romania, starting in 2007. agropages.com The full approval in the EU was granted with an expiration date of March 31, 2025. agropages.com

Following the United Kingdom's departure from the EU, the regulatory status of this compound in the UK is distinct. While it was previously covered under EU regulations, as of recent information, it is not listed as an approved active substance in Great Britain. herts.ac.uklegislation.gov.uk

In other regions, such as the United States, this compound is not registered for domestic use. epa.gov However, an import tolerance has been established to allow for the presence of its residues on imported grapes. epa.govfederalregister.govpolicycommons.net This tolerance facilitates international trade of commodities treated with this compound in countries where its use is permitted. epa.gov

Maximum Residue Levels (MRLs) and Import Tolerances

Maximum Residue Levels (MRLs) for this compound are established to ensure consumer safety by limiting the amount of pesticide residue that is legally permitted to remain in or on food and feed products. europa.euuseforesight.io

In the European Union, MRLs for this compound are set under Regulation (EC) No 396/2005. europa.eusemanticscholar.orgnoaelproject.it The European Food Safety Authority (EFSA) is responsible for reviewing these MRLs based on available data. europa.eusemanticscholar.orgnoaelproject.it For instance, in a 2020 review, EFSA assessed the existing MRLs for this compound and, while not identifying an apparent risk to consumers, noted some missing information requiring further consideration by risk managers. europa.eusemanticscholar.orgnoaelproject.it Subsequent evaluations have led to modifications of MRLs for specific commodities like table and wine grapes, following the submission of new data. europa.eu

In the United States, an import tolerance has been established for the combined residues of this compound and its metabolite 2,4-DNOP on grapes at 0.20 parts per million (ppm). epa.govfederalregister.govecfr.gov This allows for the importation of grapes treated with this compound from countries where it is registered for use. epa.gov

The establishment of MRLs and import tolerances involves a comprehensive assessment of residue data from supervised field trials and a thorough consumer risk assessment. europa.eusemanticscholar.org

The residue definition for a pesticide specifies which compounds (the parent compound and/or its metabolites) should be measured for monitoring compliance with MRLs (enforcement) and for assessing dietary risk. inchem.org

For this compound in the European Union, the residue definition for both enforcement and risk assessment in fruits and fruiting vegetables is the sum of this compound and its main metabolite, 2,4-DNOP (2,4-dinitro-6-(1-methylheptyl)phenol), expressed as this compound. semanticscholar.orgresearchgate.net This definition is based on metabolism studies that identified these two compounds as the significant residues. semanticscholar.orgresearchgate.net

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has also established residue definitions. For enforcement purposes, the JMPR recommended that the residue definition for this compound be "dinocap, sum of all isomers". fao.org However, for dietary exposure assessment, the JMPR's definition is the "sum of this compound and the corresponding phenol (B47542), 2,4-DNOP, expressed as the parent this compound". fao.org

These definitions are crucial for analytical laboratories to accurately quantify residues and for regulators to conduct consistent and protective risk assessments.

Interactive Data Table: Residue Definitions for this compound

Jurisdiction/BodyPurposeResidue DefinitionReference
European UnionEnforcement & Risk Assessment (Fruits/Fruiting Vegetables)Sum of this compound and 2,4-DNOP, expressed as this compound semanticscholar.orgresearchgate.net
JMPREnforcementDinocap, sum of all isomers fao.org
JMPRDietary Exposure AssessmentSum of this compound and the corresponding phenol, 2,4-DNOP, expressed as the parent this compound fao.org
United StatesImport Tolerance (Grapes)Combined residues of this compound and 2,4-DNOP, expressed as this compound epa.govfederalregister.gov

Toxicological Data Review and Risk Characterization

The toxicological assessment of this compound is a critical component of its risk characterization, providing the basis for setting safe exposure levels for humans.

This compound is one of the six isomers found in the older fungicide dinocap. epa.govfederalregister.gov Toxicological studies have demonstrated that this compound is significantly less toxic than the dinocap mixture. federalregister.gov The teratogenic effects observed with dinocap have been attributed to another isomer, not this compound. federalregister.gov

Key differences in toxicity include:

Developmental Toxicity: Unlike dinocap, which is teratogenic in mice and rabbits, this compound did not cause developmental toxicity in any species tested. federalregister.gov

Ocular Toxicity: Dinocap has been shown to cause ocular toxicity in dogs, an effect not observed with this compound. federalregister.gov

Liver Toxicity: Subchronic studies in mice indicated that dinocap caused liver toxicity and death, whereas this compound did not show such effects even at higher doses. federalregister.gov

Neurotoxicity: No evidence of neurotoxicity or neuropathology has been found in the studies submitted for this compound, in contrast to some findings for dinocap. federalregister.gov

This comparative data highlights the improved safety profile of this compound, which was a key factor in its regulatory evaluation.

Interactive Data Table: Comparative Toxicity of this compound and Dinocap

Toxicological EndpointThis compoundDinocapReference
Developmental Toxicity (Teratogenicity)Not observed in any species testedTeratogenic in mice and rabbits federalregister.gov
Ocular Toxicity (Dogs)Not observedObserved federalregister.gov
Liver Toxicity (Mice, subchronic)No toxicity observedLiver toxicity and death federalregister.gov
NeurotoxicityNo evidenceSome indications federalregister.gov

Developmental toxicity studies are designed to evaluate the potential of a substance to cause adverse effects on a developing organism. birthdefectsresearch.org Teratogenicity, a severe form of developmental toxicity, refers to the ability to cause structural malformations or birth defects. birthdefectsresearch.orgnih.gov

Extensive testing has been conducted to assess the developmental toxicity and teratogenic potential of this compound. In studies with rats and rabbits, no offspring toxicity was observed, even at doses that caused maternal toxicity. federalregister.gov Furthermore, non-guideline developmental toxicity studies in mice, which included postnatal assessments, showed no evidence of either maternal or offspring toxicity. federalregister.gov This is in stark contrast to dinocap, which was used as a positive control in some studies and demonstrated clear developmental and postnatal adverse effects. federalregister.gov The lack of developmental toxicity, including specific effects like cleft palate or issues with otoconial development, is a key finding in the safety assessment of this compound. epa.gov

Genotoxicity testing is a crucial part of the safety assessment of any chemical, as it investigates the potential to damage genetic material (DNA), which can lead to mutations and cancer. nih.gov The genotoxicity of this compound has been evaluated in a comprehensive range of in vitro (in a test tube) and in vivo (in a living organism) studies. fao.org

The results from these studies have consistently shown that this compound is not genotoxic. fao.org It was found to be negative in two in vitro mutagenicity studies and in both an in vivo and an in vitro clastogenicity (ability to cause chromosome damage) assay. federalregister.gov Based on this evidence, regulatory bodies have concluded that this compound is unlikely to pose a genotoxic risk to humans. fao.org

Carcinogenicity Studies

Specific long-term carcinogenicity studies have not been conducted on this compound itself. Regulatory assessments have instead relied on data from studies on the related, older fungicide, dinocap, of which this compound is a single, less toxic isomer. epa.govfao.org

The United States Environmental Protection Agency (EPA) extended the cancer classification of "Group E - Evidence of non-carcinogenicity in humans" from dinocap to this compound. epa.govfederalregister.gov This decision was based on the structural similarities between the two compounds and the demonstrably lower toxicity profile of this compound compared to the dinocap mixture. epa.gov

Table 1: Summary of Carcinogenicity Findings for this compound An interactive data table. Click on headers to sort.

Regulatory Body Finding Basis of Finding Citation
U.S. EPA Group E: Evidence of non-carcinogenicity in humans. Extension of dinocap's classification based on structural similarity and lower toxicity. epa.govfederalregister.gov

Neurotoxicity Assessments

Specific neurotoxicity studies, such as acute, subchronic, or developmental neurotoxicity assessments, have not been submitted or required for this compound by some regulatory authorities like the U.S. EPA. epa.govfao.org The rationale for this is the absence of any evidence of neurotoxicity or neuropathology in the range of standard toxicological studies conducted on this compound. epa.gov

A 90-day dietary study in rats included a functional observational battery (FOB), and no indications of neurotoxicity were observed. fao.org This contrasts with findings for the broader dinocap mixture, where minor neuropathology was noted in dogs. epa.gov The U.S. EPA concluded that due to the lack of neurotoxic signals in the available this compound database, specific acute and subchronic neurotoxicity studies would not likely result in a lower No Observed Adverse Effect Level (NOAEL) and were therefore not required. epa.gov Similarly, the JMPR noted no indications of neurotoxicity in routine studies for this compound. fao.org

Table 2: Key Findings from Neurotoxicity Assessments An interactive data table. Click on headers to sort.

Study Type Finding Details Citation
Routine Toxicology Studies No evidence of neurotoxicity or neuropathology. Includes a 90-day rat study with a functional observational battery. epa.govfao.org
Developmental Neurotoxicity (DNT) Study Not required by U.S. EPA. Based on the lack of neurotoxicity in other submitted studies. epa.gov

Exposure Assessments

Exposure assessments for this compound have been conducted by various regulatory bodies, primarily focusing on dietary exposure from consumption of treated agricultural products.

The U.S. EPA's exposure assessment was limited to dietary exposure from food, as registration for this compound was not sought in the United States. epa.govfederalregister.gov Consequently, occupational, residential, and drinking water exposures were not assessed for the U.S. population. epa.gov The dietary risk estimates were based on residues on imported grapes and considered existing tolerances for dinocap on apples and grapes. epa.govfederalregister.gov The assessment concluded that chronic exposure to this compound from food would utilize 35% of the chronic Population Adjusted Dose (cPAD) for children aged 1-2, the most exposed population group, and thus did not pose a risk. federalregister.gov

The European Food Safety Authority (EFSA) also conducted consumer exposure assessments. semanticscholar.orgnih.gov Using the EFSA Pesticide Residues Intake Model (PRIMo), the highest chronic exposure was calculated to be a small percentage of the Acceptable Daily Intake (ADI), and the highest acute exposure was well below the Acute Reference Dose (ARfD). semanticscholar.orgnih.gov EFSA concluded that the residues from existing authorized uses are unlikely to pose a risk to consumer health. nih.gov

Table 3: Focus of this compound Exposure Assessments An interactive data table. Click on headers to sort.

Exposure Route U.S. EPA Assessment EFSA Assessment Citation
Dietary (Food) Assessed for imported grapes and apples (via dinocap tolerance). Assessed for authorized uses on various crops (e.g., grapes, strawberries, melons). epa.govfederalregister.govsemanticscholar.orgnih.gov
Occupational Not assessed. Not the focus of consumer risk assessment. epa.gov
Residential Not assessed, as no U.S. uses would result in this exposure. Not the focus of consumer risk assessment. epa.govfederalregister.gov

| Drinking Water | Not assessed. | Not the focus of consumer risk assessment. | epa.govfederalregister.gov |

Regulatory Data Gaps and Future Research Needs

During the regulatory review process, several data gaps and areas for future research for this compound have been identified by authorities like the EPA and EFSA.

The U.S. EPA noted a data requirement for a grape-to-raisin processing study. epa.gov

The EFSA, in its 2020 review of maximum residue levels (MRLs), identified several key data gaps. semanticscholar.orgresearchgate.net These included:

A study on the nature of this compound residues in rotational crops. researchgate.net

Storage stability studies for the main metabolite, 2,4-DNOP, in high water and high acid commodities. semanticscholar.orgresearchgate.net

Studies investigating the magnitude of residues in rotational crops. semanticscholar.org

Subsequent submissions by the applicant addressed some of these gaps. For instance, a storage stability study in high-acid commodities was provided, which helped confirm the validity of residue data for grapes and strawberries. researchgate.netnih.gov However, as of early 2025, information on the nature of residues in rotational crops and the storage stability of the 2,4-DNOP metabolite in high-water content matrices had not been provided. researchgate.netnih.gov Therefore, these remain as open data gaps for certain crops like melons and watermelons. researchgate.netresearchgate.net

Table 4: Identified Regulatory Data Gaps for this compound An interactive data table. Click on headers to sort.

Identified Data Gap Regulatory Body Status Citation
Grape to raisin processing data. U.S. EPA Identified as an additional data requirement. epa.gov
Nature of residues in rotational crops. EFSA Data gap remains open for strawberries, melons, and watermelons. researchgate.net
Storage stability of metabolite 2,4-DNOP. EFSA Addressed for high-acid commodities (grapes, strawberries); remains open for high-water commodities (melons, watermelons). researchgate.netnih.gov

Q & A

Q. Methodological Answer :

  • Half-Life Determination : Apply first-order kinetics models to field data (e.g., t₁/₂ = 2.5–4.5 days in grapes) using GC-TOFMS or LC-MS/MS .
  • Soil Binding Studies : Measure adsorption coefficients (Kd) via batch equilibrium tests with varying organic matter content .
  • Photolysis : Exclude aqueous solutions to UV light (λ=254 nm) and monitor degradation via HPLC-DAD .

How does this compound influence mitochondrial morphology in non-target organisms, and what are the implications for ecotoxicology?

Methodological Answer :
this compound induces mitochondrial fragmentation via Drp1 activation, observable in Drosophila or zebrafish models using transmission electron microscopy (TEM) . Researchers should:

  • Quantify Fission/Fusion : Use fluorescent biosensors (e.g., mito-YFP) and image analysis software (ImageJ) .
  • Apoptosis Assays : Measure caspase-3/7 activity in exposed cells to link morphology changes to programmed cell death .
  • Ecotoxicology : Test sublethal doses on soil nematodes (C. elegans) to assess brood size reductions as an ecotoxicity endpoint .

What challenges arise in multi-residue analysis of this compound alongside other dinitrophenolic fungicides, and how can they be mitigated?

Methodological Answer :
Co-elution with dinocap isomers and matrix interference are key challenges. Mitigation strategies include:

  • Chromatographic Separation : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with gradient elution (0.1% formic acid in water/acetonitrile) .
  • Matrix-Matched Calibration : Prepare standards in blank crop extracts to correct for signal suppression .
  • High-Resolution MS : Employ Q-TOF instruments for accurate mass filtering (e.g., m/z 364.1604 for this compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.